{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid
CAS No.:
Cat. No.: VC15799706
Molecular Formula: C8H7BF4O2
Molecular Weight: 221.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BF4O2 |
|---|---|
| Molecular Weight | 221.95 g/mol |
| IUPAC Name | [4-fluoro-3-(trifluoromethyl)phenyl]methylboronic acid |
| Standard InChI | InChI=1S/C8H7BF4O2/c10-7-2-1-5(4-9(14)15)3-6(7)8(11,12)13/h1-3,14-15H,4H2 |
| Standard InChI Key | YVISRSSEDBNWCZ-UHFFFAOYSA-N |
| Canonical SMILES | B(CC1=CC(=C(C=C1)F)C(F)(F)F)(O)O |
Introduction
Structural and Molecular Properties
Chemical Identity and Formula
The compound’s IUPAC name, [4-fluoro-3-(trifluoromethyl)phenyl]methylboronic acid, underscores its structural features: a phenyl ring with a fluorine atom at the 4-position, a trifluoromethyl group at the 3-position, and a boronic acid (–B(OH)₂) moiety attached via a methylene (–CH₂–) bridge. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BF₄O₂ |
| Molecular Weight | 221.95 g/mol |
| Canonical SMILES | B(CC1=CC(=C(C=C1)F)C(F)(F)F)(O)O |
| InChI Key | YVISRSSEDBNWCZ-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the boronic acid group facilitates participation in Suzuki-Miyaura cross-coupling reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, fluorinated substituents, and boronic acid group. In ¹H NMR, the methylene protons (–CH₂–B) resonate as a singlet near δ 3.5–4.0 ppm, while aromatic protons appear as a doublet (δ 7.2–7.8 ppm) due to coupling with fluorine. ¹⁹F NMR shows signals for the –CF₃ group at δ -62 to -65 ppm and the fluorine substituent at δ -110 to -115 ppm. Infrared (IR) spectroscopy confirms the presence of B–O bonds (stretching at 1,320–1,380 cm⁻¹) and O–H bonds (broad peak at 3,200–3,600 cm⁻¹).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid typically involves sequential functionalization of a phenyl precursor:
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Fluorination and Trifluoromethylation: The phenyl ring is functionalized via electrophilic fluorination using Selectfluor® or DAST, followed by trifluoromethylation with Ruppert-Prakash reagent (TMSCF₃) .
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Boronic Acid Installation: A lithium-halogen exchange reaction with B(OiPr)₃, followed by acidic hydrolysis, introduces the boronic acid group.
Example Reaction Pathway:
Industrial Production
Industrial-scale synthesis employs continuous-flow reactors to optimize yield (typically 70–85%) and purity (>95%). Purification via recrystallization or column chromatography ensures compliance with pharmaceutical-grade standards .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group enables palladium-catalyzed coupling with aryl halides, forming biaryl structures. For example, reaction with 4-bromotoluene yields:
This reaction is pivotal in synthesizing fluorinated drug candidates, such as kinase inhibitors .
Medicinal Chemistry Applications
Fluorinated boronic acids are integral to protease inhibitor development. For instance, {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid has been used to synthesize analogs of Bortezomib, a proteasome inhibitor, by leveraging its ability to form reversible covalent bonds with catalytic threonine residues.
Comparative Analysis with Related Boronic Acids
| Compound | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid | C₈H₇BF₄O₂ | 4-F, 3-CF₃, CH₂B(OH)₂ | Drug synthesis, Materials |
| (4-Fluorophenyl)boronic acid | C₆H₆BFO₂ | 4-F, B(OH)₂ | Polymer chemistry |
| [3-(Trifluoromethyl)phenyl]boronic acid | C₇H₆BF₃O₂ | 3-CF₃, B(OH)₂ | Agrochemicals |
Key Observations:
-
The 4-fluoro-3-trifluoromethyl substitution pattern enhances electron-withdrawing effects, accelerating cross-coupling kinetics compared to mono-fluorinated analogs .
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The CH₂–B(OH)₂ linker improves solubility in polar aprotic solvents (e.g., DMF, THF), facilitating homogeneous reaction conditions.
Future Directions and Research Opportunities
Development of Enantioselective Derivatives
Chiral variants of this boronic acid could enable asymmetric synthesis of fluorinated pharmaceuticals. Catalytic methods using chiral ligands (e.g., BINAP) are under investigation to access enantiomerically pure intermediates .
Advanced Materials Applications
Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may yield materials with tunable fluorophilic properties for gas separation or catalysis.
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